molecular formula C₂₃H₂₅N₅O₂ B1662721 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid CAS No. 159748-08-0

2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid

Cat. No. B1662721
M. Wt: 403.5 g/mol
InChI Key: FCWWQZQDBUMEJF-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrazole, a class of compounds known for their wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives, was synthesized and screened for their antibacterial, anticancer, and anti-TB activities .

Scientific Research Applications

1. Biological Activity and Antimicrobial Properties

2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid and its derivatives have been studied for their biological activity. Notably, indole derivatives containing the tetrazole moiety have shown promising antimicrobial activity. For instance, studies have synthesized and evaluated the biological activity of indole-based compounds bearing tetrazole rings, revealing significant antimicrobial properties against various pathogens (El-Sayed, Abdel Megeid, & Abbas, 2011).

2. Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with the tetrazole moiety, including the 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid. These efforts aim at understanding the structural and chemical properties of such compounds, which is crucial for exploring their potential applications in various fields, including medicine and materials science (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).

3. Potential in Drug Design

The indole and tetrazole moieties in these compounds are of particular interest in drug design due to their potential biological activities. The combination of these moieties in molecules like 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid might offer new avenues for the development of therapeutic agents. Studies have synthesized various indole-based compounds, including those with tetrazole groups, and evaluated their biological activities, highlighting their potential in drug discovery (Nazir et al., 2018).

4. Application in Material Science

Beyond biological applications, compounds containing octanoic acid and indole moieties, similar to the structure of interest, have been explored in material science, particularly in the development of conducting polymers. These polymers exhibit unique electrochromic properties, demonstrating the versatile applications of such chemical structures (Camurlu, Çırpan, & Toppare, 2005).

Future Directions

Future research could focus on synthesizing this compound and evaluating its potential biological activities, similar to other tetrazole derivatives . Further studies could also explore its potential use in the synthesis of pharmaceuticals .

properties

IUPAC Name

2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWQZQDBUMEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
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2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
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2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
Reactant of Route 4
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
Reactant of Route 5
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
Reactant of Route 6
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid

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